molecular formula C6H2BrClFNO2 B6324734 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene CAS No. 218797-71-8

1-Bromo-3-chloro-5-fluoro-4-nitrobenzene

Cat. No.: B6324734
CAS No.: 218797-71-8
M. Wt: 254.44 g/mol
InChI Key: IFMKSRRGSJWPDT-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-fluoro-4-nitrobenzene is an aromatic compound with the molecular formula C₆H₂BrClFNO₂. It is characterized by the presence of bromine, chlorine, fluorine, and nitro groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The process involves the nitration of 1-bromo-3-chloro-5-fluorobenzene using nitric acid and sulfuric acid as reagents. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The use of continuous flow reactors ensures efficient mixing and temperature control, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-3-chloro-5-fluoro-4-nitrobenzene is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound is employed in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing groups like nitro and halogens makes the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological assays .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene is unique due to the combination of bromine, chlorine, fluorine, and nitro groups on a single benzene ring. This unique arrangement imparts distinct reactivity and makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

5-bromo-1-chloro-3-fluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMKSRRGSJWPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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